molecular formula C11H12O2 B1171633 Sulphur Brown GS CAS No. 1327-10-2

Sulphur Brown GS

Cat. No.: B1171633
CAS No.: 1327-10-2
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Description

Sulphur Brown GS is a sulfur-containing compound widely used in industrial applications, including dyeing and agricultural formulations. These dyes are valued for their cost-effectiveness, stability, and affinity for cellulose fibers . In agricultural contexts, sulfur compounds like this compound may serve as soil amendments or micronutrient sources, analogous to sulfur fertilizers such as gypsum (calcium sulfate) or elemental sulfur (S₈) .

This compound likely shares key properties with other sulfur-based compounds, such as thermal stability, insolubility in water, and reactivity with reducing agents. Its application in dyeing processes may involve reduction to a soluble form before oxidation back to the insoluble state on fabrics, a mechanism common to sulfur dyes .

Properties

CAS No.

1327-10-2

Molecular Formula

C11H12O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulphur Brown GS can be compared to three structurally or functionally related sulfur compounds: elemental sulfur (S₈), zinc sulfate, and sulfur-containing amino acids (e.g., cysteine). The following analysis highlights their similarities and differences.

Table 1: Structural and Functional Comparison

Parameter This compound Elemental Sulfur (S₈) Zinc Sulfate Cysteine (Amino Acid)
Molecular Formula Polymerized sulfur-organic complex S₈ ZnSO₄ C₃H₇NO₂S
Primary Use Textile dyeing, agriculture Soil amendment, fungicide Fertilizer, soil nutrient Protein synthesis, enzyme activity
Solubility Insoluble (oxidized form) Insoluble in water Water-soluble Water-soluble
Thermal Stability Stable up to 150°C Melts at 119°C Decomposes at 680°C Stable below 200°C
Biological Role Indirect nutrient source Enhances soil S content Provides Zn²⁺ and SO₄²⁻ Critical for disulfide bonds in proteins

Table 2: Agricultural Impact Comparison

Parameter This compound Elemental Sulfur (S₈) Zinc Sulfate
Soil pH Effect Neutral to slightly acidic Lowers pH via oxidation Neutral
Nutrient Release Rate Slow (polymer degradation) Slow (microbial oxidation) Fast (ionic dissociation)
Field Efficacy Improves crop yield in S-deficient soils Increases soil S by 30–50% Enhances Zn and S availability

Key Research Findings

(a) Elemental Sulfur (S₈)

  • S₈ exists in three crystalline forms (α, β, γ) with distinct stability and density profiles. The α-form (orthorhombic) is most stable at room temperature .
  • In agriculture, S₈ oxidation to sulfate (SO₄²⁻) improves soil fertility, increasing soybean yields by 26% when applied at 30 kg/ha .

(b) Zinc Sulfate

  • Combines sulfur and zinc, addressing dual deficiencies. Application at 12 kg/ha with sulfur increased soil boron content by 0.48 ppm, optimizing soybean growth .

(c) Sulfur-Containing Amino Acids

  • Sulfur deficiency in plants elevates non-protein nitrogen (e.g., free asparagine and arginine) by up to 60%, reducing protein quality .
  • Sulfur fertilization in Timothy grass lowered the N/S ratio from 2.09 to 1.60, enhancing protein nitrogen content by 63% .

Mechanistic Insights

  • This compound vs. S₈ : Both act as slow-release sulfur sources, but this compound’s organic matrix may reduce phytotoxicity risks compared to elemental sulfur .
  • Agricultural Efficiency : Zinc sulfate provides immediate nutrient availability, whereas this compound and S₈ require microbial or chemical conversion, making them better suited for long-term soil health .

Q & A

Q. What are the standard protocols for synthesizing Sulphur Brown GS, and how can researchers ensure reproducibility?

  • Methodological Answer : Reproducible synthesis requires adherence to detailed protocols, including precise stoichiometric ratios, temperature control (±2°C), and reaction time monitoring. Document all parameters (e.g., solvent purity, catalyst type) in line with journal guidelines for experimental sections . Validate outcomes using HPLC (High-Performance Liquid Chromatography) with retention time comparisons to established standards. For transparency, provide raw data in supplementary materials, including NMR spectra and reaction yield calculations .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural properties?

  • Methodological Answer : Use a multi-technique approach:
TechniqueParametersPurpose
FT-IR 400–4000 cm⁻¹Identify functional groups (e.g., -SH, aromatic rings)
UV-Vis λ = 300–700 nmConfirm chromophore behavior in solution
XRD 2θ = 5°–80°Analyze crystalline structure and purity
Cross-reference results with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers identify reliable primary literature on this compound using academic databases?

  • Methodological Answer :
  • Use Google Scholar with advanced operators: intitle:"this compound" AND (synthesis OR characterization) to filter title-specific studies .
  • Prioritize peer-reviewed journals indexed in Scopus or Web of Science. Cross-check references in review articles for seminal works .
  • Exclude non-academic sources (e.g., patents, industrial reports) unless critical for context .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., ΔH, solubility) of this compound across studies?

  • Methodological Answer :
  • Conduct a meta-analysis: Tabulate reported values with experimental conditions (solvent, temperature, purity). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Replicate conflicting experiments under standardized conditions. For solubility discrepancies, employ isothermal titration calorimetry (ITC) to measure enthalpy changes directly .
  • Consider environmental factors (e.g., humidity, light exposure) that may degrade samples .

Q. What computational modeling approaches are suitable for predicting this compound's reactivity under varying pH conditions?

  • Methodological Answer :
  • Use density functional theory (DFT) to model electron distribution and reactive sites. Validate predictions with experimental kinetic studies (e.g., pseudo-first-order rate constants) .
  • For pH-dependent behavior, apply molecular dynamics (MD) simulations in explicit solvent models (e.g., SPC/E water) to track protonation states .
  • Compare results with spectroscopic data (e.g., pH-dependent UV-Vis shifts) to refine computational parameters .

Q. What statistical methods are recommended for analyzing dose-response data in toxicological studies of this compound?

  • Methodological Answer :
  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use tools like GraphPad Prism for curve fitting and confidence interval estimation .
  • Address variability by repeating assays in triplicate and reporting standard error of the mean (SEM). For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) .
  • Include raw data in supplementary materials with metadata (e.g., cell line, exposure time) .

Methodological Notes

  • Literature Validation : Cross-verify findings across multiple databases (e.g., PubMed, SciFinder) to mitigate biases in Google Scholar’s ranking algorithm .
  • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or Figshare .
  • Ethical Compliance : For interdisciplinary studies, align experimental design with ethical guidelines (e.g., chemical waste disposal protocols) .

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